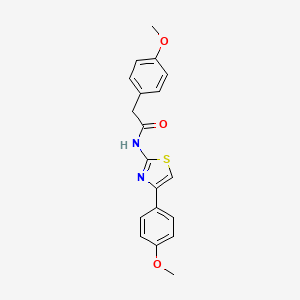

![molecular formula C15H10F2N2O2 B2694360 N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-47-7](/img/structure/B2694360.png)

N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

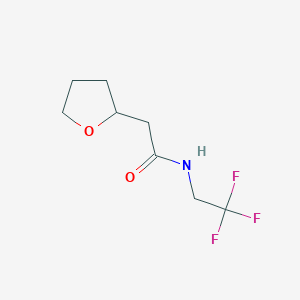

The compound “N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic molecule that contains a pyridine ring fused with a furan ring . Pyridine derivatives are known to exhibit a wide range of biological activities and are commonly used in drug design and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with one nitrogen atom) fused with a furan ring (a five-membered ring with one oxygen atom). The compound also contains a carboxamide group and a difluorophenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyridine derivatives can undergo a variety of reactions including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Pyridine derivatives are generally polar and have good solubility due to the presence of the nitrogen atom in the pyridine ring .Scientific Research Applications

1. Synthesis and Biological Evaluation A study by Thomas et al. (2016) explored the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, which involved compounds with a structure similar to N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide. This research highlights the potential for developing CNS active agents.

2. Material Science Applications Choi and Jung (2004) in their research on aromatic polyamides demonstrated the use of similar compounds in creating materials with enhanced thermal stability and excellent solubility, indicating potential applications in high-performance polymers and engineering materials.

3. Coordination Chemistry and Structural Diversity Research by Yeh et al. (2008) on coordination polymers incorporating similar pyridine carboxamide structures reveals insights into the structural diversity achievable in coordination chemistry, which is vital for the development of new materials and catalysts.

4. DNA Interaction Studies The study by Wade et al. (1992) on peptides related to pyridine carboxamide demonstrates the potential of these compounds in interacting with DNA, which could be pivotal in the development of novel drug therapies and molecular biology tools.

5. Novel Polyamide Synthesis Faghihi and Mozaffari (2008) discuss the synthesis of new polyamides involving pyridine derivatives, showcasing the versatility of these compounds in polymer science, which could lead to the development of new materials with unique properties.

6. Anion Recognition and Fluorescence Sensing Dorazco‐González et al. (2010) in their research on pyridine dicarboxamide receptors demonstrate the ability of similar compounds to bind anions, indicating potential applications in sensing and environmental monitoring.

7. Luminescence Properties and Biological Binding Characteristics Tang et al. (2011) conducted a study on a novel aromatic carboxylic acid and its Eu(III) and Tb(III) compounds, revealing insights into their luminescence properties and binding interactions with biological molecules such as bovine serum albumin.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-9-3-4-10(16)11(17)6-9/h2-7H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAMBGBJNWROOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

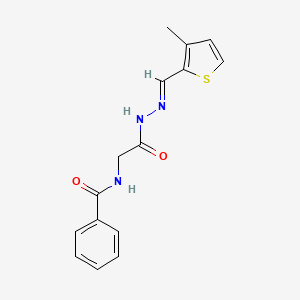

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2694279.png)

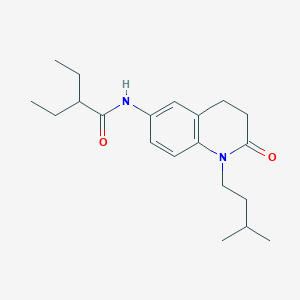

![8-(2-aminophenyl)-1,7-dimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694282.png)

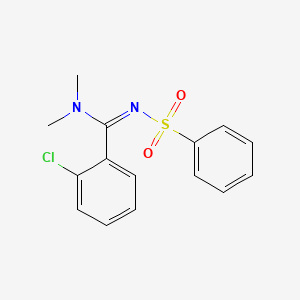

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2694284.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2694292.png)

![N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2694295.png)

![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)